tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate

Description

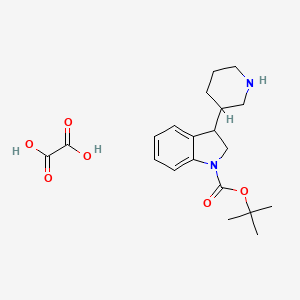

tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate is a synthetic organic compound featuring an indoline core substituted with a piperidin-3-yl group at the 3-position and a tert-butyl carbamate group at the 1-position, with oxalate as the counterion. The tert-butyl group enhances steric protection during synthetic steps, while the oxalate salt improves crystallinity and solubility .

Properties

Molecular Formula |

C20H28N2O6 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

tert-butyl 3-piperidin-3-yl-2,3-dihydroindole-1-carboxylate;oxalic acid |

InChI |

InChI=1S/C18H26N2O2.C2H2O4/c1-18(2,3)22-17(21)20-12-15(13-7-6-10-19-11-13)14-8-4-5-9-16(14)20;3-1(4)2(5)6/h4-5,8-9,13,15,19H,6-7,10-12H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

IAYQPSKSGKHCFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C3CCCNC3.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthesis of tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate Core

The core structure is prepared by coupling a piperidine derivative with an indoline intermediate, often involving the following key steps:

Preparation of tert-Butyl 3-aminopiperidine-1-carboxylate Intermediate

- Starting from piperidine, tert-butyl carbamate protecting groups are introduced using ditert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine).

- Selective protection and deprotection strategies allow for functionalization at the 3-position amino group.

- Deprotection steps use bases such as metal hydroxides (LiOH, NaOH, KOH), metal alkoxides (NaOMe, KOtBu), or metal amides (NaNH2, LiNH2) at temperatures ranging from 0 to 160 °C, typically 50 to 120 °C, for 15 minutes to 12 hours to yield tert-butyl 3-aminopiperidine-1-carboxylate with good yields.

Coupling with Indoline Derivative

- The indoline moiety, often in the form of an N-oxide or carboxylic acid derivative, is coupled with the piperidine intermediate.

- This reaction is typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or isopropanol.

- Bases such as diisopropylethylamine or triethylamine are used, sometimes with additives like cesium fluoride or potassium acetate.

- Reaction temperatures vary from room temperature (~20 °C) to elevated temperatures (~160 °C), with reaction times from 1 to 24 hours.

Protection and Deprotection Strategies

Preparation of Oxalate Salt

- The free base tert-butyl 3-(piperidin-3-yl)indoline-1-carboxylate is reacted with oxalic acid in an appropriate solvent (e.g., ethanol, ethyl acetate) to form the oxalate salt.

- Salt formation enhances compound stability, solubility, and crystallinity, which are critical for pharmaceutical formulation.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection of Piperidine | Piperidine + ditert-butyl dicarbonate + base (e.g., TEA) | Dichloromethane or THF | 0–25 °C | 1–3 hours | >85 | Selective protection at nitrogen |

| Deprotection of Boc group | Metal hydroxide/alkoxide or acid (e.g., TFA) | THF, DMSO, or aqueous | 50–120 °C | 0.5–5 hours | 80–90 | Selective deprotection at 3-position amino |

| Coupling with Indoline N-oxide | Indoline N-oxide + amine + base (DIPEA, TEA) + additives | DMSO, acetonitrile | 20–160 °C | 1–24 hours | 70–90 | Use of cesium carbonate or potassium acetate |

| Salt Formation | Free base + oxalic acid | Ethanol, ethyl acetate | Room temperature | 1–4 hours | Quantitative | Salt crystallization |

Detailed Research Findings and Notes

- The selective Boc protection and deprotection strategy is critical to obtain the desired substitution pattern on the piperidine ring, as demonstrated in patent WO2009133778A1.

- The coupling step with indoline derivatives often uses N-oxide intermediates to facilitate nucleophilic substitution and improve yields.

- Reaction monitoring is typically done by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure completion and purity.

- The use of bases such as cesium carbonate and additives like cesium fluoride can significantly enhance coupling efficiency.

- The oxalate salt form is preferred for pharmaceutical applications due to improved physicochemical properties, including enhanced solubility and stability.

Chemical Reactions Analysis

tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate undergoes various types of chemical reactions, including:

Oxidation: Common reagents include oxidizing agents like Swern oxidants.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Substitution reactions can be catalyzed by palladium or other transition metals.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C20H28N2O6

- Molecular Weight : 392.45 g/mol

- CAS Number : 1956310-16-9

The structural characteristics of tert-butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate contribute to its reactivity and interactions in biological systems.

Drug Development

This compound has been investigated as a potential lead compound in drug discovery. Its structural features allow for modifications that can enhance biological activity. Research indicates its utility as a synthetic intermediate for compounds targeting neurological disorders, including Alzheimer's disease .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo transformations under different reaction conditions enables chemists to create derivatives with improved pharmacological profiles. For example, methods involving deprotection reactions have been explored to yield optically active variants that exhibit enhanced activity against specific targets .

Therapeutic Potential

Studies have suggested that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases . The compound's interaction with neurotransmitter systems is an area of ongoing research, aiming to elucidate its mechanism of action.

Case Study 1: Synthesis and Characterization

A significant study focused on the synthesis of this compound highlighted its production through a series of chemical reactions involving piperidine derivatives and indoline frameworks. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity. This study laid the groundwork for future explorations into its biological applications .

Another research effort assessed the biological activity of various derivatives synthesized from this compound. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology. These findings suggest a promising avenue for developing therapeutics aimed at enhancing cognitive function .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared to tert-butyl-protected indoline and piperidine derivatives, focusing on molecular weight, topological polar surface area (TPSA), and lipophilicity (LogP). Key analogs include:

Table 1: Physicochemical Comparison

Key Observations :

- The target compound has a higher molecular weight (348.39) due to the piperidine and oxalate groups.

- Its TPSA (~85 Ų) is intermediate, reflecting contributions from the indoline nitrogen and oxalate’s carboxylate groups.

- LogP (~1.5) suggests moderate lipophilicity, lower than tert-butyl 6-hydroxyindoline-1-carboxylate (LogP 1.23) but higher than aminoisoindoline derivatives .

Research Findings and Implications

- Structural Impact on Solubility: The oxalate salt improves aqueous solubility compared to non-ionic analogs (e.g., tert-butyl 6-hydroxyindoline-1-carboxylate) .

- Stability : tert-Butyl protection prevents oxidation of the indoline nitrogen, critical for storage and handling .

Biological Activity

tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate, with the CAS number 1956310-16-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 392.45 g/mol. Its structure features an indoline core, which is known for various pharmacological activities, including antitumor and neuroprotective effects.

Biological Activity

Research on the biological activity of this compound has highlighted several key areas:

1. Antitumor Activity

Studies have indicated that indoline derivatives can exhibit potent antitumor properties. For instance, a study focusing on similar indoline compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Neuroprotective Effects

Indoline derivatives are also recognized for their neuroprotective capabilities. Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .

3. Antimicrobial Properties

Preliminary studies have suggested that this compound may have antimicrobial effects. Compounds with similar structures have been found to inhibit bacterial growth, indicating a possible avenue for further research in antimicrobial therapy .

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented in the following table:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Induced apoptosis in cancer cell lines; inhibited proliferation |

| Study B | Neuroprotection | Reduced oxidative stress in neuronal cultures; enhanced cell survival |

| Study C | Antimicrobial Effects | Showed inhibition of bacterial growth in preliminary assays |

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was administered to cancer cell lines. The results indicated a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanism

A neuroprotective study utilized this compound to assess its impact on neuronal cells exposed to neurotoxic agents. The findings revealed that the compound significantly reduced cell death and preserved mitochondrial function, highlighting its therapeutic potential in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.